molecular formula C23H24N8O4S B612121 Fimepinostat CAS No. 1339928-25-4

Fimepinostat

カタログ番号 B612121
CAS番号: 1339928-25-4
分子量: 508.55
InChIキー: JOWXJLIFIIOYMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fimepinostat, also known as CUDC-907, is an orally bioavailable inhibitor of both phosphoinositide 3-kinase (PI3K) class I and pan histone deacetylase (HDAC) enzymes, with potential antineoplastic activity . It has been used in trials studying the treatment of lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma, among others .


Molecular Structure Analysis

The molecular formula of Fimepinostat is C23H24N8O4S . Its molecular weight is 508.6 g/mol . The IUPAC name is N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide .

科学的研究の応用

Application in Ovarian Cancer Treatment

Scientific Field

Oncology

Summary of Application

CUDC-907 has shown potential in treating ovarian cancer (OC). It is a dual-target inhibitor of the HDAC and PI3K signaling pathways, which are crucial in the proliferation of OC cells .

Methods of Application

The correlation between PI3K or HDAC expression and the prognosis of OC patients was examined using the GEPIA database. RNA-Seq analysis was performed on OC cells treated with CUDC-907. Various cellular processes, including proliferation, migration, invasion, apoptosis, and cell cycle, were assessed through assays such as CCK8, EDU, wound healing, cell invasion, and flow cytometry .

Results

Bioinformatics analyses revealed that up-regulated HDAC and PI3K were significantly correlated with patients’ poor survival in OC. In vivo and in vitro experiments demonstrated that CUDC-907 could inhibit the proliferation of OC cells by inhibiting the PI3K and HDAC pathways to down-regulate the expression of c-Myc, and induce cell apoptosis by inhibiting the PI3K/AKT/Bcl-2 pathway, and up-regulate p21 to induce G2/M phase arrest .

Application in Hepatocarcinoma Treatment

Summary of Application

CUDC-907, or Fimepinostat, has shown potential in treating hepatocarcinoma (HCC). It is a dual acting inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), and has potent inhibitory effects on HCC cell lines and primary HCC cells .

Methods of Application

Four HCC cell lines were three-dimensionally (3D) cultured to screen 19 small molecular agents. 3D-cultured primary HCC cells and a tumor-bearing mouse model were used to verify the candidate anti-hepatocarcinoma agent. Cell function experiments and western blotting were conducted to explore the anti-hepatocarcinoma mechanism of the candidate agent .

Results

The study data show that CUDC-907 inhibits the PI3K/AKT/mTOR pathway and downregulates the expression of c-Myc, leading to the suppression of HCC cells .

Application in Breast Cancer Treatment

Summary of Application

CUDC-907 has been found to enhance the expression of death receptor 5 (DR5), reduce the levels of anti-apoptotic molecules XIAP, Bcl-2 and Bcl-xL, and increase the phosphorylation of JNK and p38 MAPK .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the search results .

Results

The results showed that knockdown of DR5 abrogated apoptosis induced by the combination of CUDC-907 and TRAIL in breast cancer cells .

Application in Prostate Cancer Treatment

Summary of Application

Fimepinostat, a dual HDAC1/2 and PI3K/AKT inhibitor, has been investigated for its potential to overcome the heterogeneity of castration-resistant prostate cancer (CRPC) by effectively inhibiting both ARPC and NEPC subtypes of CRPC .

Results

Fimepinostat therapy was associated with the suppression of lineage transcription factors including AR in ARPC and Achaete-scute homolog 1 (ASCL1) in NEPC .

Application in Diffuse Intrinsic Pontine Glioma Treatment

Summary of Application

Fimepinostat has shown potential in treating Diffuse Intrinsic Pontine Glioma (DIPG), an aggressive pediatric brain tumor. The oncohistone H3.3K27M mutation is associated with significantly worse clinical outcomes in DIPG. Fimepinostat, combined with gemcitabine, has been identified as a potent therapeutic intervention for H3.3K27M DIPG .

Results

Gemcitabine activates p53 and induces apoptosis to elicit antitumor effects in H3.3K27M DIPG, which can be enhanced by blocking NF­κB and PI3K/AKT signaling with fimepinostat .

Application in Cushing Disease Treatment

Scientific Field

Endocrinology

Summary of Application

Fimepinostat is being proposed as a candidate drug in the treatment and intervention of patients with Cushing Disease .

Results

The specific results or outcomes obtained were not detailed in the search results .

Application in Double-Hit Lymphoma Treatment

Summary of Application

Fimepinostat was evaluated in a Phase 1 combination study with venetoclax, a BCL2 inhibitor, in DLBCL patients, including patients with translocations in both MYC and the BCL2 gene, also referred to as double-hit lymphoma, or high-grade B-cell lymphoma (HGBL) .

Results

The study was discontinued in March 2020 due to lack of efficacy .

Application in NUT Midline Carcinoma Treatment

Summary of Application

Fimepinostat has been used in trials studying the treatment of NUT midline carcinoma, among others .

Safety And Hazards

Fimepinostat is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

Fimepinostat has shown potential as a latency-reversing agent in HIV-1 cure-related trials . It has also been suggested that Fimepinostat could be used in combination with other therapies to prevent or overcome drug resistance mechanisms . Further investigation is warranted to explore these possibilities .

特性

IUPAC Name

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWXJLIFIIOYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712307
Record name N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fimepinostat

CAS RN

1339928-25-4
Record name Fimepinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1339928254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fimepinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIMEPINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9RX35S5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
313
Citations
W Liao, W Yang, J Xu, Z Yan, M Pan, X Xu… - Frontiers in …, 2021 - frontiersin.org
Background: Cancer is the second leading cause of death globally. However, most of the new anti-cancer agents screened by traditional drug screening methods fail in the clinic …
Number of citations: 10 www.frontiersin.org
JD Gunst, K Kjær, R Olesen, TA Rasmussen… - Journal of virus …, 2019 - Elsevier
… We found fimepinostat to be a potent latency-reversing agent. … Relative to therapeutic dosing levels, fimepinostat showed latency-… Interestingly, in contrast to romidepsin, fimepinostat …
Number of citations: 13 www.sciencedirect.com
DJ Landsburg, SK Barta… - British journal of …, 2021 - Wiley Online Library
… Fimepinostat 60 mg by mouth five days on/two days off was the starting dose, changes in dose and/or schedule intensity of fimepinostat … at least one dose of fimepinostat. The evaluable …
Number of citations: 13 onlinelibrary.wiley.com
J Chen, AC Guanizo… - … of Experimental & …, 2023 - jeccr.biomedcentral.com
… We show that fimepinostat decreases MYC … , fimepinostat is as effective as platinum-etoposide treatment in vivo. Importantly, when combined with platinum and etoposide, fimepinostat …
Number of citations: 3 jeccr.biomedcentral.com
A Younes, CL Batlevi, JB Cohen, S de Vos… - Blood, 2019 - Elsevier
… PI3K and HDAC were also inhibited by fimepinostat in peripheral blood … ) receiving fimepinostat therapy. When dosed in combination with venetoclax in non-clinical studies, fimepinostat …
Number of citations: 2 www.sciencedirect.com
TJ Phillips, S De Vos, J Westin, SK Barta, JB Cohen… - Evaluation, 2020 - curis.com
… Methods: Cohorts of patients received increasing dose levels of Fimepinostat (F) administered on a 5-days-on/2-days-off (5/2) schedule in combination with daily venetoclax (V) in …
Number of citations: 2 www.curis.com
DJ Landsburg, R Ramchandren, PJ Lugtenburg… - Blood, 2018 - Elsevier
… that fimepinostat inhibits transcription of MYC and a subset of MYC-associated genes. Additionally, MYC protein levels were downregulated by fimepinostat … treated with fimepinostat in a …
Number of citations: 2 www.sciencedirect.com
A Younes, CL Batlevi, JB Cohen, K Kelly… - 2019 - deepblue.lib.umich.edu
Introduction: Peripheral T-cell lymphomas (PTCL) are an uncommon and heterogeneous group of non-Hodgkin lymphomas with divergent cells of origin and mechanisms of …
Number of citations: 2 deepblue.lib.umich.edu
G Pedot, JG Marques, PP Ambühl, M Wachtel… - 2022 - Elsevier
… Fimepinostat treatment reduces viability of tumor cells through enhanced degradation of EF Next, we aimed to elucidate whether destabilization of EF by fimepinostat is the main trigger …
Number of citations: 4 www.sciencedirect.com
D Landsburg, R Ramchandren, Y Oki, J Pagel… - Clinical Lymphoma …, 2018 - curis.com
… toxicities and outcomes of Fimepinostat in RR lymphoma as … the efficacy of monotherapy fimepinostat at the RP2D in R/R … of fimepinostat and had a postbaseline disease assessment. …
Number of citations: 3 www.curis.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。